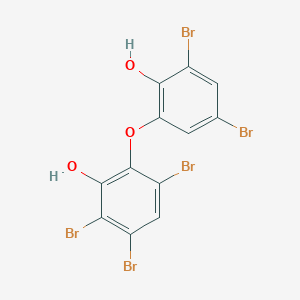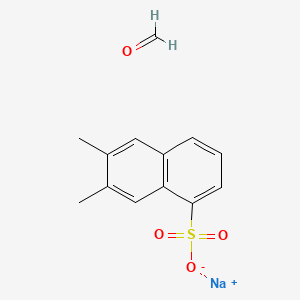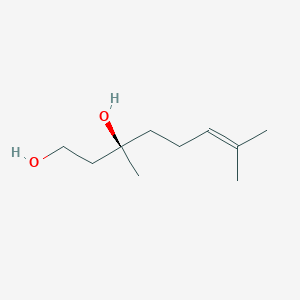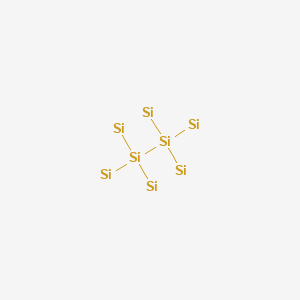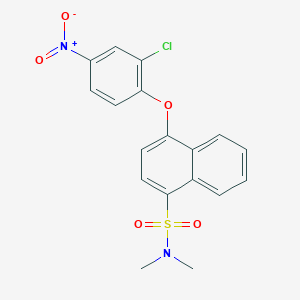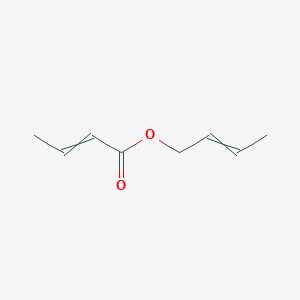
But-2-en-1-yl but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-2-en-1-yl but-2-enoate is an organic compound with the molecular formula C8H12O2. It is an ester formed from but-2-en-1-ol and but-2-enoic acid. This compound is characterized by its aliphatic ester structure, which includes a conjugated system of double bonds. Esters like this compound are often found in various natural and synthetic products, contributing to their flavors and fragrances .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of but-2-en-1-yl but-2-enoate typically involves the esterification reaction between but-2-en-1-ol and but-2-enoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions: But-2-en-1-yl but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: But-2-enoic acid or but-2-enal.
Reduction: But-2-en-1-ol.
Substitution: Various substituted esters or amides
Applications De Recherche Scientifique
But-2-en-1-yl but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed ester hydrolysis.
Medicine: Research into its potential as a prodrug, where it can be metabolized into active pharmaceutical ingredients.
Industry: Utilized in the production of flavors, fragrances, and as an intermediate in the synthesis of polymers and resins
Mécanisme D'action
The mechanism of action of but-2-en-1-yl but-2-enoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis catalyzed by esterases, leading to the formation of but-2-en-1-ol and but-2-enoic acid. These products can further participate in metabolic pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
- Ethyl but-2-enoate
- Methyl but-2-enoate
- Propyl but-2-enoate
Comparison: But-2-en-1-yl but-2-enoate is unique due to its specific ester linkage and the presence of conjugated double bonds. This structure imparts distinct chemical reactivity and physical properties compared to other similar esters. For instance, the conjugated system can participate in additional reactions such as Diels-Alder reactions, which are not as readily accessible to non-conjugated esters .
Propriétés
Numéro CAS |
83244-66-0 |
|---|---|
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
but-2-enyl but-2-enoate |
InChI |
InChI=1S/C8H12O2/c1-3-5-7-10-8(9)6-4-2/h3-6H,7H2,1-2H3 |
Clé InChI |
RCPLXAFFRYDQJM-UHFFFAOYSA-N |
SMILES canonique |
CC=CCOC(=O)C=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(2-Bromoprop-2-EN-1-YL)oxy]butane](/img/structure/B14430227.png)
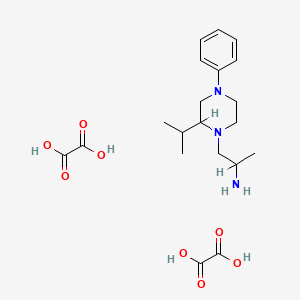
![Diethyl [4-(trichlorosilyl)butyl]propanedioate](/img/structure/B14430234.png)
